molecular formula C10H12Cu2N2O8 B082243 Ethylenediaminetetraacetic acid copper salt CAS No. 12276-01-6

Ethylenediaminetetraacetic acid copper salt

Cat. No. B082243
CAS RN: 12276-01-6
M. Wt: 415.3 g/mol
InChI Key: NVFXKYPPSRPHEL-UHFFFAOYSA-J
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Description

Ethylenediaminetetraacetic acid copper salt (EDTA-Cu) is a chelating agent that is widely used in scientific research. It is a complex of copper ion with EDTA, a polydentate ligand that can bind to metal ions with high affinity. EDTA-Cu has been extensively studied for its ability to sequester copper ions, which makes it useful in a variety of applications, including analytical chemistry, biochemistry, and biotechnology.

Mechanism Of Action

Ethylenediaminetetraacetic acid copper salt binds to copper ions through its four carboxylic acid groups and two amine groups. The complexation reaction is reversible, and the stability of the complex depends on the pH and concentration of copper ions in the solution. Ethylenediaminetetraacetic acid copper salt can also bind to other metal ions, such as zinc, nickel, and lead, but with lower affinity.

Biochemical And Physiological Effects

Ethylenediaminetetraacetic acid copper salt has been shown to have both positive and negative effects on biological systems. On one hand, it can inhibit the activity of copper-dependent enzymes, which can lead to oxidative stress and cell damage. On the other hand, it can protect cells from copper toxicity by sequestering excess copper ions and preventing their accumulation in tissues.

Advantages And Limitations For Lab Experiments

Ethylenediaminetetraacetic acid copper salt has several advantages as a chelating agent in lab experiments, including:
1. High affinity for copper ions: Ethylenediaminetetraacetic acid copper salt can effectively remove copper ions from solutions and biological samples.
2. Stability and solubility: Ethylenediaminetetraacetic acid copper salt is stable and soluble in water, which makes it easy to handle and store.
3. Versatility: Ethylenediaminetetraacetic acid copper salt can be used in a variety of applications, from analytical chemistry to biotechnology.
However, there are also some limitations to the use of Ethylenediaminetetraacetic acid copper salt, including:
1. Non-specific binding: Ethylenediaminetetraacetic acid copper salt can bind to other metal ions besides copper, which can interfere with some experiments.
2. pH and temperature sensitivity: The stability of Ethylenediaminetetraacetic acid copper salt complex depends on the pH and temperature of the solution, which can affect the accuracy and reproducibility of some experiments.
3. Toxicity: Ethylenediaminetetraacetic acid copper salt can be toxic to cells at high concentrations, which can limit its use in some biological assays.

Future Directions

There are several future directions for the research and development of Ethylenediaminetetraacetic acid copper salt, including:
1. Synthesis of modified EDTA ligands: The development of new EDTA ligands with improved selectivity and affinity for copper ions could enhance the performance of Ethylenediaminetetraacetic acid copper salt in various applications.
2. Application in drug delivery: Ethylenediaminetetraacetic acid copper salt could be used as a carrier for drugs that require copper ions for their activity, such as anticancer agents.
3. Development of biosensors: Ethylenediaminetetraacetic acid copper salt could be used as a sensing element in biosensors for the detection of copper ions in environmental and biological samples.
In conclusion, Ethylenediaminetetraacetic acid copper salt is a versatile chelating agent that has been extensively studied for its ability to sequester copper ions. It has many applications in analytical chemistry, biochemistry, and biotechnology, but also has some limitations and potential toxic effects. Further research and development of Ethylenediaminetetraacetic acid copper salt and its derivatives could lead to new and improved applications in various fields.

Synthesis Methods

Ethylenediaminetetraacetic acid copper salt can be synthesized by reacting copper sulfate with EDTA in a basic solution. The reaction produces a blue-colored complex that is soluble in water. The purity and stability of the complex can be improved by adjusting the pH and temperature of the reaction.

Scientific Research Applications

Ethylenediaminetetraacetic acid copper salt has been used in various scientific research applications, including:
1. Analytical chemistry: Ethylenediaminetetraacetic acid copper salt is used as a reagent for the determination of copper ions in aqueous solutions. The complex is stable and can be easily quantified using spectrophotometric or colorimetric methods.
2. Biochemistry: Ethylenediaminetetraacetic acid copper salt is used as a metal chelator to study the role of copper ions in biological systems. It has been shown to inhibit the activity of copper-dependent enzymes, such as superoxide dismutase and cytochrome c oxidase.
3. Biotechnology: Ethylenediaminetetraacetic acid copper salt is used as a stabilizer for enzymes and proteins that require copper ions for their activity. The complex can protect these biomolecules from degradation and denaturation.

properties

CAS RN

12276-01-6

Product Name

Ethylenediaminetetraacetic acid copper salt

Molecular Formula

C10H12Cu2N2O8

Molecular Weight

415.3 g/mol

IUPAC Name

dicopper;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate

InChI

InChI=1S/C10H16N2O8.2Cu/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;2*+2/p-4

InChI Key

NVFXKYPPSRPHEL-UHFFFAOYSA-J

SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Cu+2].[Cu+2]

Canonical SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Cu+2].[Cu+2]

synonyms

Cuprate(2-), N,N-1,2-ethanediylbisN-(carboxy-.kappa.O)methylglycinato-.kappa.N,.kappa.O(4-)-, (OC-6-21)-

Origin of Product

United States

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